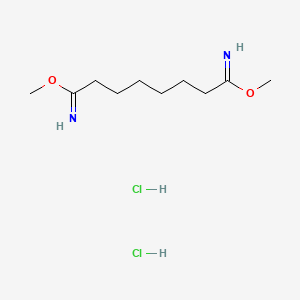

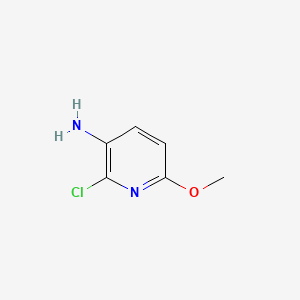

2-(4-phenylphenyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with a biphenyl group, often involves cyclization reactions of diamines with carboxylic acids or their derivatives. A common method for synthesizing such compounds includes the condensation of o-phenylenediamine with appropriate aromatic aldehydes in the presence of acid catalysts or by employing phosphoric acid as a homogeneous catalyst under mild conditions. This approach has been highlighted for its efficiency, providing moderate to excellent yields and showcasing the versatility in introducing various substituents on the benzimidazole ring (Bistgani et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core and the biphenyl moiety, which can engage in various non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions significantly influence the compound's crystal packing and overall molecular conformation as observed in crystallographic studies. For instance, derivatives of benzimidazole have been analyzed through single-crystal X-ray diffraction, revealing insights into their structural conformations and the nature of intermolecular interactions (Smirnov et al., 2021).

Chemical Reactions and Properties

Benzimidazole compounds, including 2-(4-Phenylphenyl)-1H-benzimidazole, participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. The presence of the benzimidazole moiety enables nucleophilic substitution reactions, cycloadditions, and the formation of complexes with metals. These reactions are pivotal for modifying the compound's chemical structure and enhancing its potential biological activities (Naresh et al., 2014).

Physical Properties Analysis

The physical properties of 2-(4-Phenylphenyl)-1H-benzimidazole derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents on the benzimidazole ring and the biphenyl group. These properties are critical for determining the compound's applicability in various scientific and industrial settings. For example, modifications on the benzimidazole core can lead to changes in the compound's solubility and thermal behavior, which are essential parameters for its potential use in material science and pharmaceutical formulations (Sidra et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-(4-Phenylphenyl)-1H-benzimidazole, such as acidity, basicity, and reactivity towards various chemical agents, are crucial for its chemical and biological functionalities. These properties are determined by the electronic structure of the benzimidazole nucleus and the influence of the biphenyl substituent. The ability to donate or accept electrons makes the benzimidazole moiety reactive towards a range of chemical reagents, enabling its use in the synthesis of more complex molecules and in applications requiring specific chemical interactions (Dettmann et al., 2010).

科学的研究の応用

Cancer Treatment

- Poly(ADP-ribose) Polymerase (PARP) Inhibitors : 2-aryl-1H-benzimidazole-4-carboxamides, a class including derivatives of 2-phenyl-1H-benzimidazole, have been identified as potent inhibitors of PARP. These compounds show potential in enhancing the effectiveness of radiotherapy and certain cancer chemotherapies (White et al., 2000).

- DNA Topoisomerase I Inhibitors : Some 1H-benzimidazole derivatives demonstrate inhibitory effects on mammalian DNA topoisomerase I, an enzyme crucial in DNA replication and transcription, suggesting potential applications in cancer treatment (Alpan et al., 2007).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles show promising antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans (Alp et al., 2014).

- Helicobacter pylori Inhibition : Benzimidazole derivatives have been identified as effective against the gastric pathogen Helicobacter pylori, with some showing low resistance development rates, making them potential candidates for novel anti-H. pylori agents (Carcanague et al., 2002).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Benzimidazole derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These compounds show potential as efficient corrosion inhibitors, adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).

特性

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-phenylphenyl)-1H-benzimidazole | |

CAS RN |

2562-77-8 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)